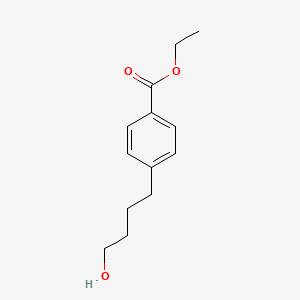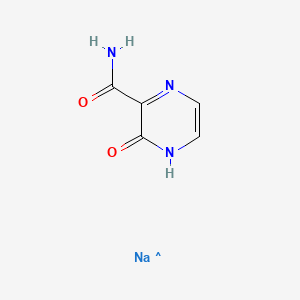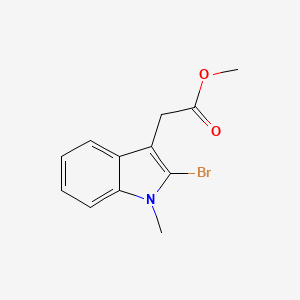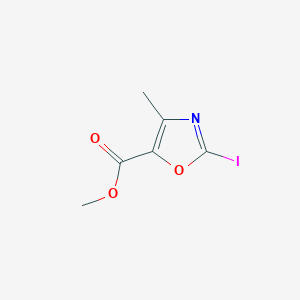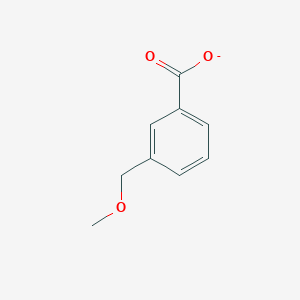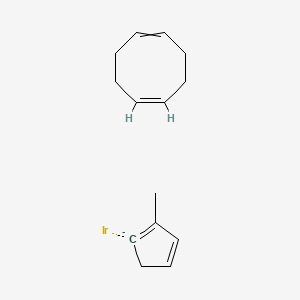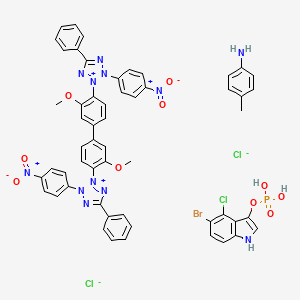
5-Bromo-4-chloro-3-indolyl phosphate disodium salt and 2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: is a chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity. It is commonly used in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride: is a tetrazolium salt used in cell viability assays. It is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability and proliferation .
Méthodes De Préparation
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Synthetic Routes: The synthesis involves the phosphorylation of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using automated reactors to ensure consistent quality and yield.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Synthetic Routes: The synthesis involves the reaction of 2,2-bis(4-nitrophenyl)-5,5-diphenyl-3,3-dimethoxy-4,4-diphenylene with tetrazolium chloride under controlled conditions.
Industrial Production Methods: Industrial production involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired tetrazolium salt.
Analyse Des Réactions Chimiques
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Types of Reactions: It undergoes hydrolysis by alkaline phosphatase to form 5-bromo-4-chloro-3-indoxyl, which is further oxidized to form a blue dye.
Common Reagents and Conditions: The reaction typically involves the use of alkaline phosphatase and a suitable buffer system.
Major Products: The major product is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Types of Reactions: It undergoes reduction by cellular enzymes to form a colored formazan product.
Common Reagents and Conditions: The reaction typically involves the use of cellular enzymes and a suitable buffer system.
Major Products: The major product is a colored formazan, which can be quantified spectrophotometrically.
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Chemistry: Used in enzyme assays to detect alkaline phosphatase activity.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control assays for biopharmaceutical production.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Chemistry: Used in redox reactions to study cellular metabolism.
Biology: Employed in cell viability assays to assess cell proliferation and cytotoxicity.
Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in biotechnological processes to monitor cell growth and productivity.
Mécanisme D'action
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Molecular Targets and Pathways: The primary target is alkaline phosphatase, an enzyme involved in dephosphorylation reactions.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Mechanism: It is reduced by cellular enzymes to form a colored formazan product.
Molecular Targets and Pathways: The primary targets are cellular enzymes involved in redox reactions.
Comparaison Avec Des Composés Similaires
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Similar Compounds: 4-Nitrophenyl phosphate, 3,3′-Diaminobenzidine.
Uniqueness: It provides a highly sensitive and specific colorimetric detection method for alkaline phosphatase activity.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Propriétés
Formule moléculaire |
C55H45BrCl3N12O10P |
|---|---|
Poids moléculaire |
1251.3 g/mol |
Nom IUPAC |
(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;4-methylaniline;dichloride |
InChI |
InChI=1S/C40H30N10O6.C8H6BrClNO4P.C7H9N.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6;;/h3-26H,1-2H3;1-3,11H,(H2,12,13,14);2-5H,8H2,1H3;2*1H/q+2;;;;/p-2 |
Clé InChI |
GDPIIVBVMSORRQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)N.COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



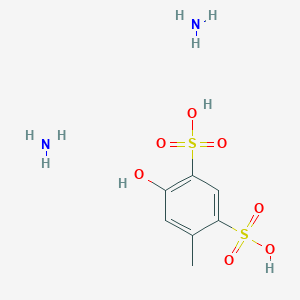
![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
